

A Comparative Guide to the Efficacy of mCMY020 and Other TEAD Inhibitors

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Compound of Interest

Compound Name: mCMY020

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The Hippo signaling pathway and its downstream effectors, the TEA Domain (TEAD) transcription factors, have emerged as critical targets in oncology. The aberrant activation of the YAP/TAZ-TEAD transcriptional complex drives cellular proliferation, metastasis, and chemoresistance in a variety of cancers. This has spurred the development of numerous small molecule inhibitors targeting TEAD. This guide provides a comparative analysis of the efficacy of **mCMY020**, a covalent TEAD inhibitor, against other notable TEAD inhibitors, supported by experimental data.

Mechanism of Action of TEAD Inhibitors

TEAD inhibitors can be broadly classified based on their mechanism of action:

- **Covalent Inhibitors:** These compounds, including **mCMY020**, form a covalent bond with a cysteine residue in the central palmitate-binding pocket of TEAD proteins. This modification allosterically disrupts the YAP/TAZ-TEAD interaction and inhibits TEAD's transcriptional activity.
- **Allosteric Non-Covalent Inhibitors:** These molecules bind to the TEAD lipid pocket non-covalently, inducing a conformational change that prevents the binding of YAP/TAZ.
- **Direct Interface Inhibitors:** A newer class of inhibitors that directly bind to the YAP/TAZ-TEAD protein-protein interaction interface, preventing their association.

Quantitative Comparison of TEAD Inhibitor Efficacy

The following table summarizes the in vitro efficacy of **mCMY020** and other selected TEAD inhibitors across various assays and cell lines. The data is compiled from multiple publicly available sources and presented to facilitate a comparative assessment.

Inhibitor	Target/Mechanism	Biochemical IC50 (TEAD Palmitoylation/Binding)	Transcriptional Reporter Assay IC50	Cell Proliferation GI50/IC50	Cell Line(s)	Reference(s)
mCMY020	Covalent pan-TEAD (palmitoylation site)	91.9 nM (TEAD4)	162.1 nM (TEAD-LUC)	~200-400 nM	NCI-H226, NCI-H2052	[1] [2]
MYF-03-69	Covalent pan-TEAD (palmitoylation site)	143 nM (TEAD2), 173 nM (TEAD4), 385 nM (TEAD1), 558 nM (TEAD3)	56 nM	~100-200 nM	NCI-H226, MSTO-211H	
K-975	Covalent pan-TEAD (palmitoylation site)	Not specified	~10-20 nM (TEAD-Luc)	20 nM	NCI-H226	
IAG933	Direct YAP/TAZ- TEAD interaction inhibitor	9 nM (Avi-human TEAD4)	11-26 nM	13-91 nM	MSTO-211H, NCI-H226	[3] [4]
GNE-7883	Allosteric pan-TEAD	13-37 nM (vs. lipid); 13-93 nM (vs. YAP)	Not specified	115 nM (OVCAR-8), 333 nM (NCI-H226)	OVCAR-8, NCI-H226	[5]
VT-107	Pan-TEAD palmitoylation inhibitor	4.93 nM	Not specified	Potent inhibition at 0.1-1 µM	NCI-H226, NCI-H2052	

TED-347	Covalent allosteric (YAP- TEAD interaction)	K _i of 10.3 μM (TEAD4)	EC50 of 5.9 μM	Not specified	GBM43
DC- TEADin107 2	Covalent TEAD1/3 selective	0.61 μM (TEAD1), 0.58 μM (TEAD3)	Not specified	Not specified	Not specified

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized from publicly available literature and may require optimization for specific experimental conditions.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

- TEAD inhibitor compounds
- Cancer cell lines (e.g., NCI-H226, MSTO-211H)
- 96-well clear bottom plates
- Cell culture medium and supplements
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Protocol:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μ L of culture medium.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- Prepare serial dilutions of the TEAD inhibitor compounds in culture medium.
- Add 100 μ L of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
- Add 100 μ L of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

TEAD Transcriptional Reporter Assay (Luciferase-based)

This assay measures the transcriptional activity of TEAD by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TEAD-responsive promoter.

Materials:

- TEAD inhibitor compounds
- HEK293T or other suitable cell line
- TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

- Constitutively active YAP/TAZ expression plasmid (optional, for enhanced signal)
- Transfection reagent (e.g., Lipofectamine)
- Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega)
- Luminometer

Protocol:

- Seed cells in a 96-well plate and grow to 70-80% confluency.
- Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. A YAP/TAZ expression plasmid can also be included.
- After 24 hours of transfection, treat the cells with serial dilutions of the TEAD inhibitor compounds.
- Incubate for another 24-48 hours.
- Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- Calculate the IC₅₀ values by plotting the normalized luciferase activity against the logarithm of the compound concentration.

Co-Immunoprecipitation (Co-IP) Assay

This technique is used to determine if two proteins (in this case, YAP and TEAD) interact in a cellular context and to assess the ability of an inhibitor to disrupt this interaction.

Materials:

- TEAD inhibitor compounds
- Cell line expressing tagged YAP and TEAD proteins (e.g., HA-YAP and FLAG-TEAD)

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibody against one of the tagged proteins (e.g., anti-FLAG antibody)
- Protein A/G magnetic beads or agarose beads
- Wash buffer
- Elution buffer
- SDS-PAGE gels and Western blotting reagents
- Antibodies for Western blotting (e.g., anti-HA and anti-FLAG)

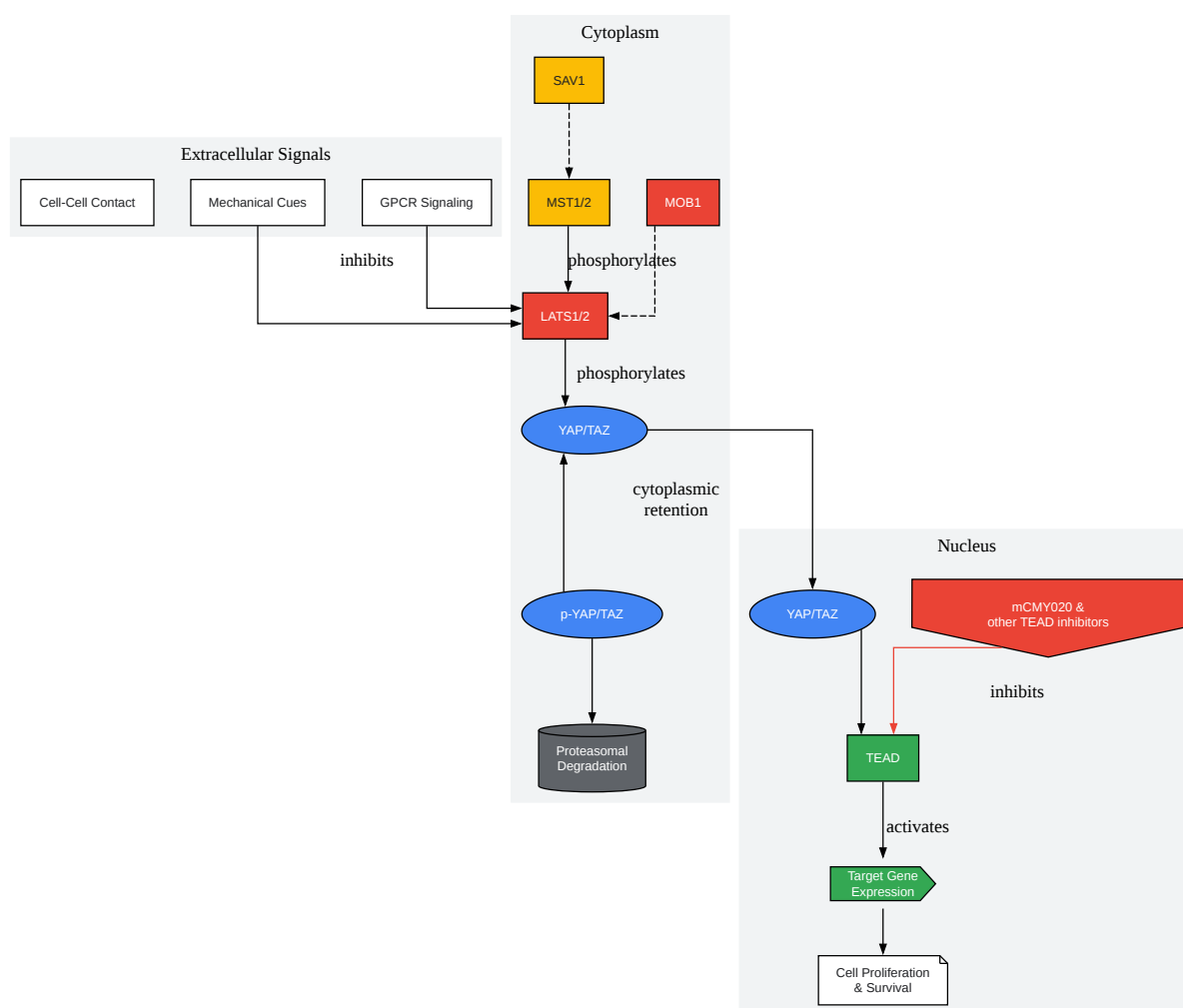
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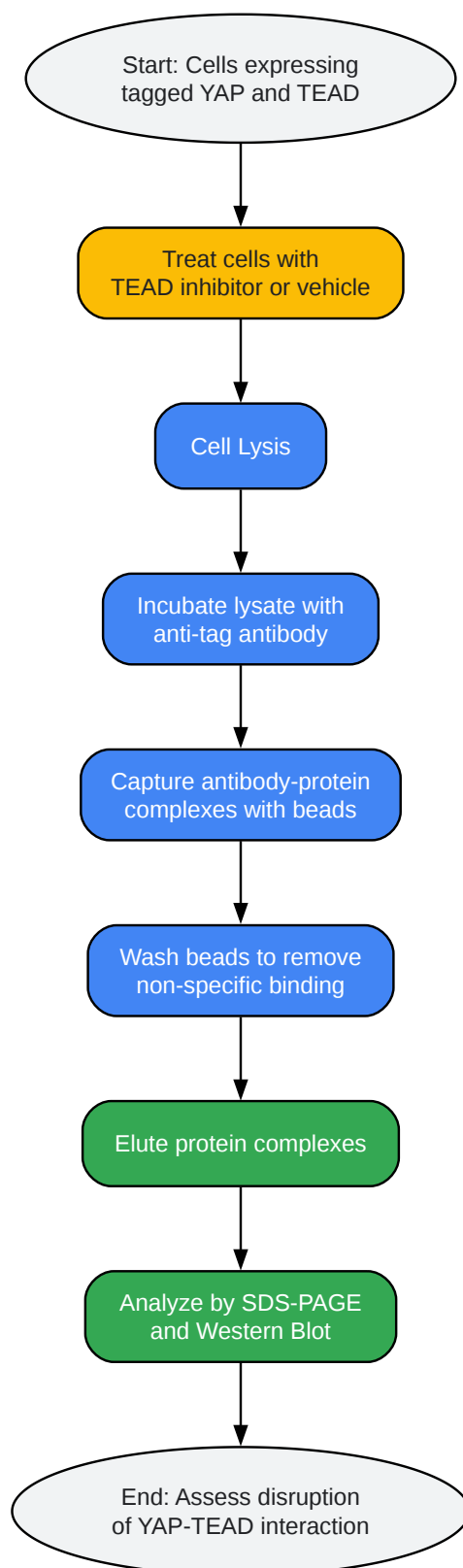
- Culture cells expressing tagged YAP and TEAD proteins and treat with the TEAD inhibitor or vehicle control for the desired time (e.g., 24 hours).
- Lyse the cells on ice with lysis buffer.
- Clarify the cell lysates by centrifugation.
- Incubate the supernatant with an antibody against the "bait" protein (e.g., anti-FLAG for FLAG-TEAD) to form an antibody-protein complex.
- Add Protein A/G beads to the lysate to capture the antibody-protein complexes.
- Wash the beads several times with wash buffer to remove non-specific binding proteins.
- Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
- Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the "bait" (FLAG) and "prey" (HA) proteins to detect the interaction. A decrease in the amount of co-immunoprecipitated HA-YAP in the inhibitor-treated sample compared to the control indicates disruption of the YAP-TEAD interaction.

Visualizations

Hippo-YAP-TEAD Signaling Pathway

The following diagram illustrates the core components and regulatory mechanisms of the Hippo signaling pathway, leading to the activation of TEAD-mediated transcription.





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